Ochratoxin A

Catalog No.
S537930
CAS No.
303-47-9
M.F
C20H18ClNO6
M. Wt
403.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin A

CAS Number

303-47-9

Product Name

Ochratoxin A

IUPAC Name

(2R)-2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

403.8 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10?,15-/m1/s1

InChI Key

RWQKHEORZBHNRI-MEBBXXQBSA-N

SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
In water, 0.4246 mg/L at 25 °C (est)
As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene)
The sodium salt is soluble in water.

Synonyms

Ochratoxin A; OTA; Ochratoxin-A;

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl

Description

The exact mass of the compound Ochratoxin A is 403.0823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)in water, 0.4246 mg/l at 25 °c (est)as acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene)the sodium salt is soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Ochratoxins - Supplementary Records. It belongs to the ontological category of N-acyl-L-phenylalanine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Toxicology and Mechanisms of Action

  • Nephrotoxicity

    A major focus of OTA research is its impact on the kidneys. Studies investigate how OTA exposure disrupts kidney function, exploring mechanisms like altered protein synthesis and oxidative stress. This knowledge is crucial for identifying potential therapeutic targets to mitigate OTA-induced kidney damage .

  • Genotoxicity and Carcinogenicity

    Research explores OTA's potential to damage DNA and contribute to cancer development. In vitro and in vivo studies examine how OTA interacts with cellular processes and explore its role in tumor initiation and progression .

Food Science and Risk Assessment

  • Occurrence and Detection

    Scientific research plays a vital role in developing and optimizing methods to detect and quantify OTA levels in food commodities. This includes exploring new analytical techniques for accurate measurement of OTA contamination across various food products .

  • Prevention and Control Strategies

    Researchers investigate strategies to prevent OTA contamination during pre- and post-harvest stages. This involves studying fungal growth conditions, storage practices, and potential decontamination methods to minimize OTA presence in the food chain .

Ochratoxin A and Human Health

  • Link to Diseases

    Epidemiological studies explore potential associations between chronic OTA exposure and human diseases, particularly kidney ailments like Balkan endemic nephropathy. Research aims to understand the complex interplay between OTA and other environmental factors that might contribute to these diseases .

  • Biomarkers of Exposure

    Scientists are developing and validating biomarkers to assess human exposure to OTA. These biomarkers can be used in monitoring studies to estimate dietary intake and potential health risks associated with chronic low-level exposure .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ochratoxin a is a white crystalline powder. (NTP, 1992)
Solid

Color/Form

Crystals from xylene ... exhibits green fluorescence

XLogP3

4.7

Exact Mass

403.0823

LogP

4.74 (LogP)
log Kow = 4.74
4.74

Appearance

Solid powder

Melting Point

336 °F (NTP, 1992)
169.0 °C
169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization)
169°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1779SX6LUY

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (37.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (12.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (62.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Calcium Channel Blockers

Mechanism of Action

Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death.
Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development.
Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells.
The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment.
Ochratoxin A (OTA) is a ubiquitous mycotoxin with potential nephrotoxic, hepatotoxic, and immunotoxic effects. Recent work ... found that OTA evoked G2 phase arrest in GES-1 cells in vitro by modulating the key factors Cdc25C, Cdc2 and cyclinB1, which were critical to the G2/M phase transmission, suggested that OTA-induced G2 arrest mediate at least in part OTA toxicity effect. However, the molecular mechanism of this effect is currently unclear. In the present study, /investigators/ showed that treatment of GES-1 cells with OTA could induce the activation of MAPK family members ERK and p38. ERK inhibitor PD98059 and p38 inhibitor SB203580 significantly reversed the depression of Cdc25C/p-Cdc25C, Cdc2/p-Cdc2, cyclinB1 as well as the cyclinB1-Cdc2 complex, thereby, abolished the delay in G2 phase. In addition, silencing ERK and p38 expression with siRNA significantly inhibited OTA-induced G2 arrest in GES-1 cells as well. Collectively, these data suggest that the ERK and p38 MAPK signaling pathways play important roles in the regulation of OTA-induced G2 arrest in GES-1 cells.
... Prior studies have indicated that ochratoxin A (OTA), a mycotoxin, has skin tumor initiating activity. In the present investigation, skin tumor promoting activity of OTA and the mechanism/(s) involved therein was undertaken. A single topical application of OTA (100 nmol/mouse) caused significant enhancement in short-term markers of skin tumor promotion such as ornithine decarboxylase activity, DNA synthesis, hyperplasia as well as expression of cyclin-D1 and COX-2 in mouse skin. In a two-stage mouse skin tumorigenesis protocol, twice-weekly exposure of OTA (50 nmol/mouse) to 7,12-dimethylbenz[alpha]anthracene (120 nmol/mouse) initiated mice skin for 24 weeks leads to tumor formation. Further, exposure of primary murine keratinocytes (PMKs) with non-cytotoxic dose of OTA (5.0 uM) caused (i) significant enhancement of DNA synthesis, (ii) enhanced phosphorylation and subsequent activation of epidermal growth factor receptor (EGFR) and its downstream signaling pathways viz Akt, ERK1/2, p38 and JNK mitogen-activated protein kinases (MAPKs), (iii) overexpression of c-jun, c-fos, cyclin-D1 and COX-2 and (iv) increased binding of nuclear factor-kappaB (NF-kB) and AP-1 transcription factors to the promoter region of cyclin-D1 and COX-2 genes. It was also observed that knocking down the messenger RNA expression of NF-kB, c-jun, c-fos, cyclin-D1 and COX-2 results in significant inhibition in OTA-induced PMKs proliferation. These results suggest that OTA has cell proliferative and tumor-promoting potential in mouse skin, which involves EGFR-mediated MAPKs and Akt pathways along with NF-kB and AP-1 transcription factors and that cyclin-D1 and COX-2 are the target genes responsible for tumor-promoting activity of OTA.
/The authors/ previous study showed that OTA could induce a G2 arrest in immortalized human gastric epithelium cells (GES-1). To explore the putative roles of oxidative DNA damage and the ataxia telangiectasia-mutated (ATM) pathways on the OTA-induced G2 arrest, the current study systematically evaluated the roles of reactive oxygen species (ROS) production, DNA damage, and ATM-dependent pathway activation on the OTA-induced G2 phase arrest in GES-1 cells. The results showed that OTA exposure elevated intracellular ROS production, which directly induced DNA damage and increased the levels of 8-OHdG and DNA double-strand breaks (DSBs). In addition, it was found that OTA treatment induced the phosphorylation of the ATM protein, as well as its downstream molecules Chk2 and p53, in response to DNA DSBs. Inhibition of ATM by the pharmacological inhibitor caffeine or siRNA effectively prevented the activation of ATM-dependent pathways and rescued the G2 arrest elicited by OTA. Finally, pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) reduced the OTA-induced DNA DSBs, ATM phosphorylation, and G2 arrest. In conclusion, the results of this study suggested that OTA-induced oxidative DNA damage triggered the ATM-dependent pathways, which ultimately elicited a G2 arrest in GES-1 cells.
Ochratoxin A (OTA) is a nephrotoxin which blocks plasma membrane anion conductance in Madin-Darby canine kidney (MDCK) cells. Added to the culture medium, OTA transforms MDCK cells in a manner similar to exposure to alkaline stress. By means of video imaging and microelectrode techniques, /it was/ investigated whether OTA (1 umol/L) affects intracellular pH, Cl- or cell volume of MDCK cells acutely exposed to normal (pH norm = 7.4) and alkaline (pH alk = 7.7) conditions. At pH norm, OTA increased Cl by 2.6 +/- 0.4 mmol/L (n = 14, P< 0.05) but had no effect on pH. At pHalk, application of OTA increased Cl by 8.6 +/- 2.6 mmol/L (n = 10, P < 0.05) and raised pH by O.11 +/- 0.03 (n = 8, P< 0.05). The Cl-HCO3 exchange inhibitor DNDS (4,4'-dinitro-stilbene-2,2'-disulfonate; 10 u mol/L eliminated the OTA-induced changes of pH and Cl. OTA did not affect cell volume under both pHnorm and pHalk conditions. /Results indicate/ that the OTA-induced blockade of plasma membrane anion conductance increases Cl without changing cell volume. The driving force of plasma membrane Cl-/HC03 exchange dissipates, leading to a rise of pH when cells are exposed to an acute alkaline load. Thus, OTA interferes with pH and Cl- homeostasis leading to morphological and functional alterations in MDCK cells.
Graded doses of ochratoxin a (from Aspergillus ochraceus) in diet (0-8.0 ug/g) of broiler chickens inhibited activity of protein kinase, initiator enzyme of glycogen phosphorylase system, in livers at all doses.
Ochratoxin A (OTA) is a secondary fungal metabolite that has been detected in a variety of animal chows, human food and in up to 80% of human blood samples of several Western countries. Its main target is the kidney. OTA is the /causative/ agent of Danish porcine nephropathy and increases the incidence of renal carcinomas and adenomas in rats. Pathophysiological studies revealed that OTA acts on different sites along the nephron. Acute OTA exposure leads to an impairment of postproximal nephron function, predominantly of the collecting duct, resulting in altered electrolyte and titratable acid excretion. The underlying mechanism is most probably a blockade of anion conductance in the plasma membrane at nanomolar concentrations of OTA with subsequent disturbance of cellular acid-base homeostasis as shown in cultured kidney cells. Disturbance of cellular pH homeostasis is probably also involved in OTA-induced transformation of cultured kidney cells. Chronic OTA exposure leads to an additional reduction in the urine concentrating ability. ...
Ochratoxin A has a number of toxic effects in mammals, the most notable of which is nephrotoxicity. It is also immunosuppressive, teratogenic and carcinogenic. The biochemical and molecular aspects of its action were first studied in bacteria. The appearance of 'magic spots' (ppGpp and pppGpp) pointed to inhibition of the charging of transfer ribonucleic acids (tRNA) with amino acids. This suggestion was confirmed by the demonstration that ochratoxin A inhibits bacterial, yeast and liver phenylalanyl-tRNA synthetases. The inhibition is competitive to phenylalanine and is reversed by an excess of this amino acid. As a consequence, protein synthesis is inhibited, as shown with hepatoma cells in culture, with Madin Darby canine kidney cells (which are much more sensitive) and in vivo in mouse liver, kidney and spleen, the inhibition being more effective in the latter two organs. An excess of phenylalanine also prevents inhibition of protein synthesis in cell cultures and in vivo. Analogues of ochratoxin A in which phenylalanine has been replaced by other amino acids have similar inhibitory effects on the respective amino acid-specific aminoacyl tRNA synthetases. 4R-Hydroxyochratoxin A, a metabolite of ochratoxin A, has a similar action, whereas ochratoxin alpha (the dihydroisocoumarin moiety) and ochratoxin B (ochratoxin A without chlorine) have no effect. Ochratoxin A might act on other enzymes that use phenylalanine as a substrate. We showed recently that it inhibits phenylalanine hydroxylase. In addition, the phenylalanine moiety of ochratoxin A is partially hydroxylated to tyrosine by incubation with hepatocytes and in vivo. This competitive action with phenylalanine might explain why this amino acid prevents the immuno-suppressive effect of ochratoxin A and partially prevents its teratogenic and nephrotoxic actions. The effect of ochratoxin A on protein synthesis is followed by an inhibition of RNA synthesis, which might affect proteins with a high turnover. Ochratoxin A also lowers the level of phosphoenolpyruvate carboxykinase, a key enzyme in gluconeogenesis; this inhibition is reported to be due to a specific degradation of mRNA that codes for this enzyme. Recently, ochratoxin A was also found to enhance lipid peroxidation both in vitro and in vivo. This inhibition might have an important effect on cell or mitochondrial membranes and be responsible for the effects on mitochondria that have been shown by several authors. Finally, the recent results of Pfohl-Leszkowicz et al. (this volume), who showed the formation of DNA adducts mainly in kidney but also in liver and spleen, explain the DNA single-strand breaks observed previously in mice and rats after acute and chronic treatment.
The mycotoxin ochratoxin A (OTA) is a potent renal carcinogen in rodents and induces renal fibrosis in pigs. Furthermore, OTA has been associated with the development of renal tumors and nephropathies in humans. Large species- and sex-differences are observed in sensitivity toward OTA-mediated toxicity and carcinogenicity... . This paper investigated variations in OTA handling viz binding to renal proteins which could possibly explain the observed differences in OTA susceptibility in vivo and in vitro. The results ...demonstrated the presence of at least one homogeneous binding component in renal cortical homogenates from pig, mouse, rat and humans. This component was shown to bind OTA in a specific and saturable manner. A range of compounds selected for their affinity for steroid receptors and/or for various known organic anion transporters were employed in a competition assay to answer the question whether this homogenous OTA binding component represents a steroid-like receptor component or one of the known organic anion transporters of the kidney. Although many of the compounds were able to compete with OTA for protein-binding, the competition patterns displayed a distinct species specificity and did not correspond to the competition patterns associated with presently known organic anion transporters of the kidney in the mouse, rat or human. The data thus suggests the presence of a new organic anion transporter or more likely, a cytosolic binding component of unknown function with high affinity and capacity for OTA binding in humans, rats, mice and possibly pigs.
Ochratoxin A (OTA) ... inhibits protein synthesis by competition with phenylalanine in the phenylalanine-tRNA aminoacylation reaction. ...
...Exposure to low OTA concentrations can lead to direct or indirect caspase 3 activation and subsequently to apoptosis in cultured human proximal tubule cells and in other renal epithelial cell lines of different origins.

Vapor Pressure

3.11X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

303-47-9

Associated Chemicals

Ochratoxin A ethyl ester; 4865-85-4

Wikipedia

Ochratoxin_A

Biological Half Life

Pregnant ICR mice were administered a single ip injection of 5 mg/kg ochratoxin A (OA) on day 11 or 13 of gestation. The half-life of OA in serum was calculated to be 28.7 hr on day 11 and 23.6 hr on day 13 of gestation.
In rats ... the plasma half-life of ochratoxin A is about 60 hr ... .
The apparent plasma elimination half-time of ochratoxin A after oral administration at 50 ug/kg bw varied from 0.68 hr in fish to 120 hr in rats and 510 hr in monkeys ... .
The fate of ochratoxin A has been studied in laboratory rodents and in breeding animals. In rats, orally administered ochratoxin A is readily absorbed, and considerable amounts of the toxin are detected in plasma, where maximal concentrations occur 2-4 hr after administration. Pharmacokinetic analysis of curves of plasma level versus time suggests its distribution in two distinct body compartments. The half-time of the toxin depends on both the dose and the animal species, varying from 0.7 hr in fish to 840 h in monkeys. In plasma, the toxin is bound to albumin, like many acidic compounds. This interaction is competitively inhibited by phenylbutazone, ethylbiscoumacetate and sulfamethoxy-pyridazine and is decreased in albumin-deficient rats.
The toxicokinetic properties of the toxin were species specific, although in all the animal species studied (with the exception of fish), as well as in humans, two binding proteins were found in the plasma. The monkey had the longest elimination half-life of the toxin, 510 hr, in contrast to the fish whose elimination half-life was only 0.68 hr. The fish kidney displayed a specific pattern of distribution. In the laying quail, the most prominent observation was the accumulation of labelled ochratoxin A in egg yolk. Generally, (14)C-ochratoxin A was eliminated rapidly from the quail body, but had a long retention time in the circulating blood in the mouse. Although the elimination of ochratoxin A from the body depending on its binding to plasma constituents, the existence of enterohepatic circulation might have been partially responsible for its prolonged retention and elimination from the body of mammals. The toxicokinetic profile of ochratoxin A did not contradict the mycotoxic hypothesis in the etiology of BEN.

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

Methods of Manufacturing

TOXIC METABOLITE FROM SPECIES OF ASPERGILLUS AND OTHER MOLDS
An efficient method for obtaining small amounts of ochratoxin A from fermented wheat has been reported ... .
Ochratoxin A is produced by inoculating strains of the fungi that produce this compound on autoclaved grains and oilseed.

General Manufacturing Information

While ochratoxin A is not produced commercially, it is offered for sale in small quantities by one firm in Israel.
/Ochratoxin A is/ the major ochratoxin component /in Aspergillus sp./.
Purity can be determined by visual exam of fluorescence on chromatograms under UV light; microgram quantities can be discerned under optimum conditions.
As these molds occur widely, some toxins have been found as natural contaminants on corn, peanuts, storage grains, cottonseed, and other decaying vegetation. /Ochratoxins/
In 1990, a WHO/FAO Joint Expert Committee on Food Additives reviewed the literature on ochratoxin A and recommended a provisional tolerable weekly intake of 112 ng/kg bw ... .

Analytic Laboratory Methods

A high pressure liquid chromatographic (HPLC) method has been developed for determining ochratoxin A ... in cereals. The sample is extracted with phosphoric acid and chloroform. The extract is cleaned by washing on a silica gel column with cyclohexane-ethylene dichloride-ethyl ether. ... Ochratoxin A is eluted with chloroform-formic acid. ... Ochratoxin A is purified by chromatography on aqueous sodium biarbonate-Celite. The ... /mycotoxin is/ determined by using a liquid chromatograph with 2 columns in series packed with Spherisorb ODS 10 micrometer and 5 micrometers, respectively. ... Detection limit ... /is/ 1-5 micrograms/kg for ochratoxin A.
Determination of ochratoxins in mixed feeds & other food products by thin layer chromatography.
Cereals: HPLC/UV (limit of detection 1-5 ug/kg); Cereals and coffee: TLC (12 ug/kg); Food and feedstuffs: HPLC/FL (5 ug/kg) or TLC (20 ug/kg); Feedstuffs: TLC (10 ug/kg) or HPLC/FL (1 ug/kg). /from table/
Determination of ochratoxin A in pig's kidney using enzymic digestion, dialysis, and high-performance liquid chromatography with postcolumn derivatization.
For more Analytic Laboratory Methods (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods ... have been reported for determining ochratoxins in blood, e.g., by fluorescence with HPLC confirmation. /Ochratoxins/
This paper presents a simple method for the determination of ochratoxins A (OTA) and B (OTB) in pig blood serum. The method includes serum acidification (pH < 1.6) and precipitation of protein with 15% trichloroacetic acid, liquid partitioning with dichloromethane and fluorescence detection. The estimated detection limits were 0.1 ng OTA/mL and 0.2 ng OTB/mL. The mean recoveries from artificially contaminated samples (n = 6 replicates/mycotoxin) spiked at 0.3, 1 and 3 ng OTA and OTB/mL, respectively, were 86.8% (s.d. = 8.4) for OTA and 90.0% (s.d. = 9.8) for OTB. Forty-nine Romanian pig blood serum samples (94% of 52 analyzed) were found to be naturally contaminated with OTA in the range 0.1-13.4 ng/mL. No sample was found positive for OTB. The method is technically simple, specific, cost effective, suitable for large sample throughput and requires small amount of sample and reagents. It fulfills the criteria for a routine method and could be a suitable tool for surveying OTA in pig herds and in slaughtered pigs.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... Ochratoxin A (OA) toxicity and the effect of supplemental ascorbic acid (AA) /was examined/ in laying hens housed under two environmental temperatures. /Two groups of/ ... 24 hens were randomly assigned to four dietary treatments in six replications. Treatments consisted of a control and three diets containing either 300 ppm AA, 3 ppm OA, or 300 ppm AA plus 3 ppm OA. Treatment diets were fed for 14 days following the feeding of the basal diet for 14 days. The test period temperature was 25 °C ... /for the first group/ and 33 °C in ... /the other group/. ... When laying hens were fed 3 ppm OA compared with those fed the control diet/, there were significant reductions in feed intake, body weight change, and egg production, and increased shell elasticity/. An analysis of plasma constituents showed that OA also increased Cl- concn and aspartate transaminase activity and decreased plasma calcium concentrations. Exposing hens to 33 °C (compared with 25 °C) appeared to aggravate the negative effects of OA. All the negative effects of OA, apart from body-weight changes, reductions in feed intake, and increases in egg shell elasticity at 33 °C were either moderated or significantly ... reversed by dietary AA supplementation. ... The results /indicate/ that the detrimental effects of OA in the diet of the laying hen can be counteracted by dietary /administration/ of AA.
Aldrin concentration increased in liver of neonatal rats during 1st 6 hr after oral administration then decreased over 72 hr to less than 0.1% dose. Aldrin and ochratoxin given together; aldrin increased 1st 6 hr then decreased to 0.4% dose over 18 hr.
Dieldrin, detected 2 hr after administration of aldrin to neonatal rats, increased to max 30% of initial aldrin by 18 hr. Aldrin & ochratoxin given together; dieldrin increased from 10% of aldrin dose at 2 hr to max 50% at 24 hr.
Rainbow trout fed a diet containing 20 ug ochratoxin A/kg of diet; together with sterculic acid, developed hepatomas (number unspecified).
For more Interactions (Complete) data for OCHRATOXIN A (20 total), please visit the HSDB record page.

Stability Shelf Life

Relatively unstable to light & air; fading and degradation upon brief exposure of chromatograms to light, especially at high humidity.
Ethanol solutions are stable for more than a year if kept in dark and cold
Fairly stable in cereal products; up to 35% survives autoclaving for up to 3 h

Dates

Modify: 2023-08-15
1: Bui-Klimke TR, Wu F. Ochratoxin A and human health risk: a review of the evidence. Crit Rev Food Sci Nutr. 2015;55(13):1860-9. doi: 10.1080/10408398.2012.724480. Review. PubMed PMID: 24874522; PubMed Central PMCID: PMC4247821.
2: Khalesi M. Ochratoxin A in liquorice products - a review. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(12):2086-92. doi: 10.1080/19440049.2015.1094708. Epub 2015 Oct 15. Review. PubMed PMID: 26374697.
3: Heussner AH, Bingle LE. Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins (Basel). 2015 Oct 22;7(10):4253-82. doi: 10.3390/toxins7104253. Review. PubMed PMID: 26506387; PubMed Central PMCID: PMC4626733.
4: Zhihong L, Kunlun H, Yunbo L. Ochratoxin A and ochratoxin-producing fungi on cereal grain in China: a review. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):461-70. doi: 10.1080/19440049.2014.996787. Epub 2015 Jan 9. Review. PubMed PMID: 25571918.
5: Baggiani C, Giovannoli C, Anfossi L. Man-Made Synthetic Receptors for Capture and Analysis of Ochratoxin A. Toxins (Basel). 2015 Oct 10;7(10):4083-98. doi: 10.3390/toxins7104083. Review. PubMed PMID: 26473924; PubMed Central PMCID: PMC4626722.
6: Vettorazzi A, González-Peñas E, de Cerain AL. Ochratoxin A kinetics: a review of analytical methods and studies in rat model. Food Chem Toxicol. 2014 Oct;72:273-88. doi: 10.1016/j.fct.2014.07.020. Epub 2014 Jul 21. Review. PubMed PMID: 25057808.
7: Ha TH. Recent Advances for the Detection of Ochratoxin A. Toxins (Basel). 2015 Dec 4;7(12):5276-300. doi: 10.3390/toxins7124882. Review. PubMed PMID: 26690216; PubMed Central PMCID: PMC4690132.
8: Vettorazzi A, van Delft J, López de Cerain A. A review on ochratoxin A transcriptomic studies. Food Chem Toxicol. 2013 Sep;59:766-83. doi: 10.1016/j.fct.2013.05.043. Epub 2013 Jun 6. Review. PubMed PMID: 23747715.
9: Limonciel A, Jennings P. A review of the evidence that ochratoxin A is an Nrf2 inhibitor: implications for nephrotoxicity and renal carcinogenicity. Toxins (Basel). 2014 Jan 20;6(1):371-9. doi: 10.3390/toxins6010371. Review. PubMed PMID: 24448208; PubMed Central PMCID: PMC3920267.
10: Malir F, Ostry V, Pfohl-Leszkowicz A, Novotna E. Ochratoxin A: developmental and reproductive toxicity-an overview. Birth Defects Res B Dev Reprod Toxicol. 2013 Dec;98(6):493-502. doi: 10.1002/bdrb.21091. Epub 2014 Jan 6. Review. PubMed PMID: 24395216.
11: Sorrenti V, Di Giacomo C, Acquaviva R, Barbagallo I, Bognanno M, Galvano F. Toxicity of ochratoxin a and its modulation by antioxidants: a review. Toxins (Basel). 2013 Oct 11;5(10):1742-66. doi: 10.3390/toxins5101742. Review. PubMed PMID: 24152986; PubMed Central PMCID: PMC3813909.
12: Bellver Soto J, Fernández-Franzón M, Ruiz MJ, Juan-García A. Presence of ochratoxin A (OTA) mycotoxin in alcoholic drinks from southern European countries: wine and beer. J Agric Food Chem. 2014 Aug 6;62(31):7643-51. doi: 10.1021/jf501737h. Epub 2014 Jul 25. Review. PubMed PMID: 25039256.
13: Ostry V, Malir F, Ruprich J. Producers and important dietary sources of ochratoxin A and citrinin. Toxins (Basel). 2013 Sep 17;5(9):1574-86. doi: 10.3390/toxins5091574. Review. PubMed PMID: 24048364; PubMed Central PMCID: PMC3798874.
14: Zhou WL, Wang YT, Kong WJ, Yang MH, Zhao M, Ou-Yang Z. [Advancement of colloidal gold chromatographic technique in screening of ochratoxin A]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):2945-51. Review. Chinese. PubMed PMID: 26677691.
15: Rhouati A, Yang C, Hayat A, Marty JL. Aptamers: a promosing tool for ochratoxin A detection in food analysis. Toxins (Basel). 2013 Nov 5;5(11):1988-2008. doi: 10.3390/toxins5111988. Review. PubMed PMID: 24196457; PubMed Central PMCID: PMC3847711.
16: Meulenberg EP. Immunochemical methods for ochratoxin A detection: a review. Toxins (Basel). 2012 Apr;4(4):244-66. doi: 10.3390/toxins4040244. Epub 2012 Apr 13. Review. PubMed PMID: 22606375; PubMed Central PMCID: PMC3347002.
17: Petruzzi L, Sinigaglia M, Corbo MR, Campaniello D, Speranza B, Bevilacqua A. Decontamination of ochratoxin A by yeasts: possible approaches and factors leading to toxin removal in wine. Appl Microbiol Biotechnol. 2014 Aug;98(15):6555-67. doi: 10.1007/s00253-014-5814-4. Epub 2014 May 20. Review. PubMed PMID: 24841121.
18: Malir F, Ostry V, Pfohl-Leszkowicz A, Malir J, Toman J. Ochratoxin A: 50 Years of Research. Toxins (Basel). 2016 Jul 4;8(7). pii: E191. doi: 10.3390/toxins8070191. Review. PubMed PMID: 27384585; PubMed Central PMCID: PMC4963825.
19: Kőszegi T, Poór M. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins (Basel). 2016 Apr 15;8(4):111. doi: 10.3390/toxins8040111. Review. PubMed PMID: 27092524; PubMed Central PMCID: PMC4848637.
20: Klarić MS, Rašić D, Peraica M. Deleterious effects of mycotoxin combinations involving ochratoxin A. Toxins (Basel). 2013 Nov 1;5(11):1965-87. doi: 10.3390/toxins5111965. Review. PubMed PMID: 24189375; PubMed Central PMCID: PMC3847710.

Explore Compound Types